6-{(E)-2-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-{(E)-2-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitropyrimidine core and a methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{(E)-2-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione typically involves multiple steps, including the formation of the nitropyrimidine core and the introduction of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Nitropyrimidine Core: This step often involves the nitration of a pyrimidine precursor under acidic conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through a coupling reaction, such as a Heck or Suzuki coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-{(E)-2-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitropyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for nitro group reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{(E)-2-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Signaling Pathways: Affecting key signaling pathways, such as the STAT3 pathway, which is implicated in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
6-{(E)-2-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione: Unique due to its specific functional groups and structure.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Similar structure but different core, leading to distinct properties.
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal: Another related compound with anti-inflammatory properties.
Uniqueness
The uniqueness of this compound lies in its combination of a nitropyrimidine core and a methoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-[(E)-2-(3-methoxy-2-prop-2-enoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O6/c1-3-9-25-14-10(5-4-6-12(14)24-2)7-8-11-13(19(22)23)15(20)18-16(21)17-11/h3-8H,1,9H2,2H3,(H2,17,18,20,21)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGMJAWNONNEEV-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC=C)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC=C)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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